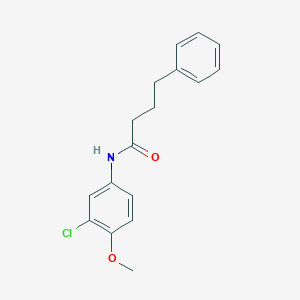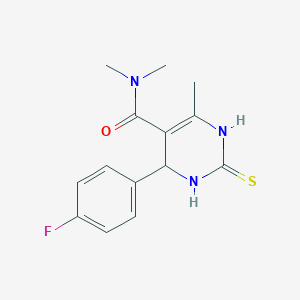
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide, also known as CMMPB, is a chemical compound that is commonly used in scientific research. It belongs to the class of compounds known as CB1 receptor antagonists, which are used to study the endocannabinoid system and its role in various physiological processes. In
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide involves its binding to the CB1 receptor and blocking the effects of endocannabinoids. This leads to a decrease in the activity of the endocannabinoid system and a corresponding decrease in the physiological effects mediated by this system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide are primarily related to its role as a CB1 receptor antagonist. Studies have shown that N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide can decrease pain sensitivity, reduce food intake, and improve mood in animal models. These effects are thought to be mediated by the endocannabinoid system, which is known to play a role in these physiological processes.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide in lab experiments is its well-established synthesis method and its ability to selectively block the CB1 receptor. This allows researchers to study the effects of the endocannabinoid system on various physiological processes without interference from other systems. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide is that it is a relatively new compound, and its long-term effects on the body are not well-known. Additionally, it may have off-target effects that could interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for research involving N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide. One area of interest is the role of the endocannabinoid system in the regulation of inflammation and immune function. Another area of interest is the potential therapeutic applications of CB1 receptor antagonists in the treatment of obesity and related metabolic disorders. Additionally, further studies are needed to determine the long-term effects of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide on the body and to identify any potential off-target effects that could interfere with experimental results.
Conclusion:
In conclusion, N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide is a chemical compound that is commonly used in scientific research to study the endocannabinoid system and its role in various physiological processes. Its well-established synthesis method and selective binding to the CB1 receptor make it a valuable tool for researchers in this field. However, its long-term effects on the body and potential off-target effects should be further studied to ensure the validity of experimental results. Future research directions include the role of the endocannabinoid system in inflammation and immune function, the potential therapeutic applications of CB1 receptor antagonists, and the identification of any potential off-target effects of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with 4-phenylbutan-2-amine in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide in its pure form. This synthesis method has been well-established in the literature and has been used in numerous studies involving N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide is primarily used in scientific research to study the endocannabinoid system and its role in various physiological processes. It is a CB1 receptor antagonist, meaning that it binds to the CB1 receptor and blocks the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This allows researchers to study the effects of the endocannabinoid system on various physiological processes such as pain, appetite, and mood.
特性
分子式 |
C17H18ClNO2 |
|---|---|
分子量 |
303.8 g/mol |
IUPAC名 |
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-21-16-11-10-14(12-15(16)18)19-17(20)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20) |
InChIキー |
HWVATXGWOYYHGV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)Cl |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)
![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297402.png)

